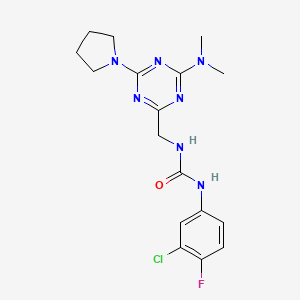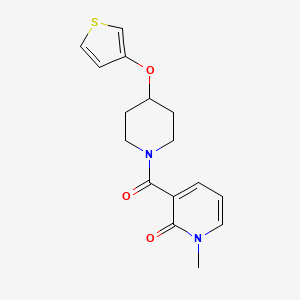![molecular formula C25H18FN3O4 B2788994 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 877656-69-4](/img/no-structure.png)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups, including a benzofuro[3,2-d]pyrimidin-1(2H)-yl group, a phenyl group, and a 4-fluorobenzyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a large number of atoms. The benzofuro[3,2-d]pyrimidin-1(2H)-yl group, in particular, is a fused ring system that could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the benzofuro[3,2-d]pyrimidin-1(2H)-yl group, the phenyl group, and the 4-fluorobenzyl group. These groups could participate in various chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of heteroatoms could affect its solubility, stability, reactivity, and other properties .Applications De Recherche Scientifique
- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its unique structure may inhibit specific pathways involved in tumor growth and metastasis .
Medicinal Chemistry and Drug Development
Natural Product Synthesis
Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with 3-phenylpropanoic acid to form 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide. This intermediate is then reacted with 4-fluorobenzyl bromide to form the final product, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "3-phenylpropanoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-fluorobenzyl bromide", "N,N-diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 2-amino-4,6-dioxypyrimidine is dissolved in DMF and cooled to 0°C. To this, DCC and 3-phenylpropanoic acid are added and the reaction mixture is stirred at room temperature for 24 hours.", "Step 2: The reaction mixture is filtered to remove the dicyclohexylurea byproduct and the filtrate is concentrated under reduced pressure. The resulting residue is dissolved in methanol and stirred at room temperature for 24 hours to obtain the intermediate, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 3: To a solution of the intermediate in DMF, DIPEA is added followed by 4-fluorobenzyl bromide. The reaction mixture is stirred at room temperature for 24 hours.", "Step 4: The reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the final product, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide." ] } | |
Numéro CAS |
877656-69-4 |
Nom du produit |
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide |
Formule moléculaire |
C25H18FN3O4 |
Poids moléculaire |
443.434 |
Nom IUPAC |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C25H18FN3O4/c26-17-12-10-16(11-13-17)14-27-21(30)15-28-22-19-8-4-5-9-20(19)33-23(22)24(31)29(25(28)32)18-6-2-1-3-7-18/h1-13H,14-15H2,(H,27,30) |
Clé InChI |
ZXCFNVCRVJIVCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=C(C=C5)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(3-Chlorobenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2788913.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2788917.png)
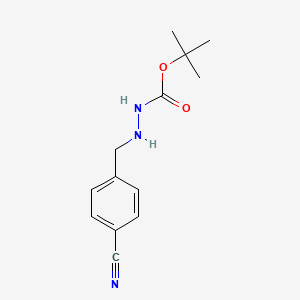
![N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2788919.png)
![2-Chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide](/img/structure/B2788920.png)
![2-Ethyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2788921.png)
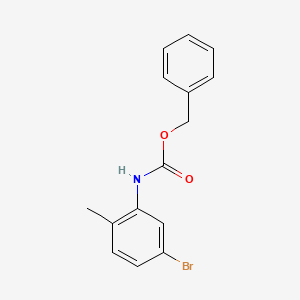
![3-(4-Methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole;phosphoric acid](/img/structure/B2788925.png)
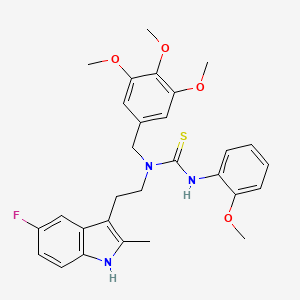
![7-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2788927.png)
